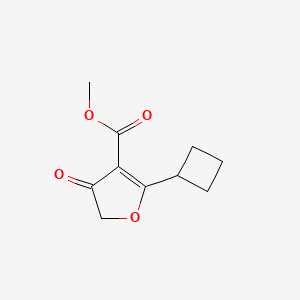
N-(9-oxofluoren-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-Oxo-9H-fluoren-1-yl)acetamide is an organic compound with the molecular formula C15H11NO2 It is a derivative of fluorenone, characterized by the presence of an acetamide group attached to the fluorenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Oxo-9H-fluoren-1-yl)acetamide typically involves the acylation of 9-oxo-9H-fluorene with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired acetamide derivative.
Industrial Production Methods: While specific industrial production methods for N-(9-Oxo-9H-fluoren-1-yl)acetamide are not extensively documented, the general approach would involve large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Types of Reactions:
Oxidation: N-(9-Oxo-9H-fluoren-1-yl)acetamide can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group in the fluorenone moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(9-Oxo-9H-fluoren-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex fluorenone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and fluorescent dyes.
Wirkmechanismus
The mechanism of action of N-(9-Oxo-9H-fluoren-1-yl)acetamide is not fully elucidated, but it is believed to interact with various molecular targets and pathways. Its structural features allow it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
- N-(9H-Fluoren-9-yl)acetamide
- N-(9-Isopropyl-9H-fluoren-2-yl)acetamide
- N-(9-Ethyl-9H-fluoren-2-yl)acetamide
- N-(9-Methyl-9H-fluoren-2-yl)acetamide
Comparison: N-(9-Oxo-9H-fluoren-1-yl)acetamide is unique due to the presence of the oxo group at the 9-position of the fluorenone core, which imparts distinct chemical reactivity and potential biological activity. In contrast, other similar compounds may have different substituents at the 9-position, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
6954-57-0 |
|---|---|
Molekularformel |
C15H11NO2 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
N-(9-oxofluoren-1-yl)acetamide |
InChI |
InChI=1S/C15H11NO2/c1-9(17)16-13-8-4-7-11-10-5-2-3-6-12(10)15(18)14(11)13/h2-8H,1H3,(H,16,17) |
InChI-Schlüssel |
IYHBZVAILOLITM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


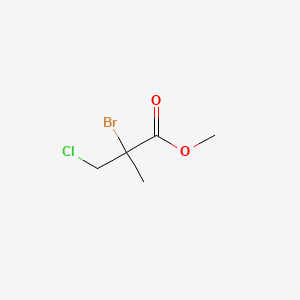
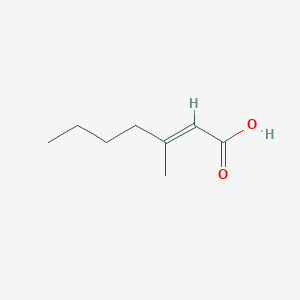
![2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B13031322.png)
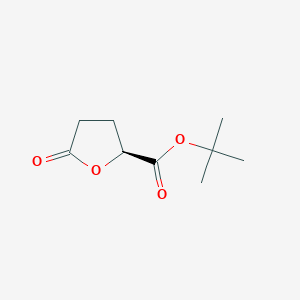
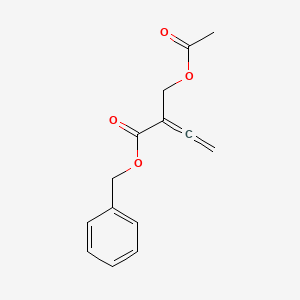
![2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13031331.png)
![6-Piperazinoimidazo[1,2-a]pyridinedihydrochloride](/img/structure/B13031334.png)
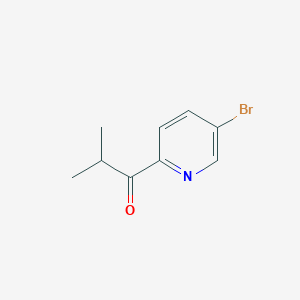

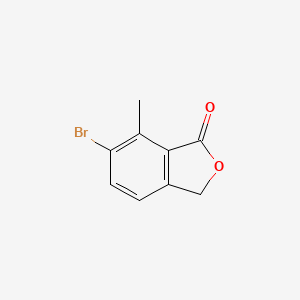
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid](/img/structure/B13031352.png)


